Cas no 1188-56-3 (PE(18:1(9Z)/18:2(9Z,12Z)))

PE(18:1(9Z)/18:2(9Z,12Z)) structure
Nome del prodotto:PE(18:1(9Z)/18:2(9Z,12Z))
PE(18:1(9Z)/18:2(9Z,12Z)) Proprietà chimiche e fisiche
Nomi e identificatori
-
- CHEBI:84543
- GPEtn(18:1n9/18:2n6)
- 1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- PE(18:1(9Z)/18:2(9Z,12Z))
- 1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine
- (9Z,21R)-27-amino-24-hydroxy-24-oxido-18-oxo-19,23,25-trioxa-24lambda(5)-phosphaheptacos-9-en-21-yl (9Z,12Z)-octadeca-9,12-dienoate
- PE(18:1w9/18:2w6)
- PE(18:1n9/18:2n6)
- GPEtn(18:1w9/18:2w6)
- Linolein, 1-oleo-2-, phosphate, 2-aminoethyl ester, L-(+)-
- Q27157848
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
- LMGP02010048
- GPEtn(18:1/18:2)
- 9,12-Octadecadienoic acid (Z,Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxo-9-octadecenyl)oxy]ethyl ester, [R-(Z)]-
- Phophatidylethanolamine(18:1w9/18:2w6)
- Phophatidylethanolamine(18:1n9/18:2n6)
- PE(18:1/18:2)
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
- SCHEMBL10615841
- Phophatidylethanolamine(18:1/18:2)
-
- Inchi: 1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1
- Chiave InChI: GKAFCSRKMWFPSJ-RJXNKANHSA-N
- Sorrisi: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\C/C=C\CCCCC)=O
Proprietà calcolate
- Massa esatta: 741.53085538g/mol
- Massa monoisotopica: 741.53085538g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 51
- Conta legami ruotabili: 40
- Complessità: 939
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.9
- Superficie polare topologica: 134Ų
PE(18:1(9Z)/18:2(9Z,12Z)) Letteratura correlata
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
1188-56-3 (PE(18:1(9Z)/18:2(9Z,12Z))) Prodotti correlati
- 2172501-24-3(5-cyclobutyl-1-(3-hydroxypropyl)-1H-1,2,3-triazole-4-carboxamide)
- 1361868-82-7(Hydroxy-(2',6'-dichloro-6-fluoro-biphenyl-3-yl)-acetic acid)
- 2171956-49-1(tert-butyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate)
- 2229183-89-3(2-(6-bromo-3-chloro-2-fluorophenyl)-2-methylpropanal)
- 2228787-00-4(3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-4,4,4-trifluorobutanoic acid)
- 1805229-27-9(3-Chloro-2-methyl-5-nitrobenzyl chloride)
- 121624-17-7(6’-Exomethylene Lovastatin)
- 2090838-15-4({4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride)
- 881889-64-1(2-(but-3-yn-2-yl)-6-methoxynaphthalene)
- 2580249-07-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,5-diiodobenzoic acid)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
